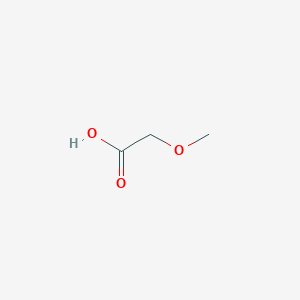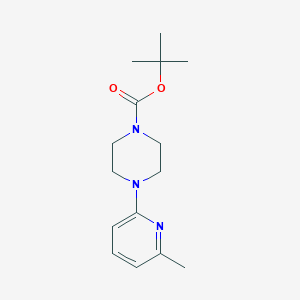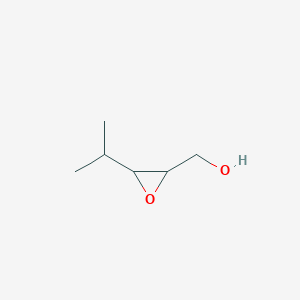
庚烷-d16
概述
描述
Its chemical formula is CD3(CD2)5CD3, and it has a molecular weight of 116.30 g/mol . This compound is often used in scientific research due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Heptane-d16 is widely used in various scientific research fields:
Chemistry: It is used as a solvent in NMR spectroscopy due to its deuterium content, which minimizes background signals.
Biology: Heptane-d16 is used in the study of lipid membranes and other biological systems where deuterium labeling is required.
Medicine: It is employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Industry: Heptane-d16 is used in the calibration of analytical instruments and in the development of new materials
作用机制
Target of Action
Heptane-d16, with the molecular formula CD3(CD2)5CD3 , is a deuterated compound. Deuterated compounds are often used in NMR spectroscopy
Mode of Action
As a deuterated compound, it is likely used more for its physical and chemical properties, such as its NMR suitability , rather than a specific biological interaction.
Pharmacokinetics
The compound is a liquid at room temperature , which could influence its absorption and distribution characteristics.
Result of Action
As Heptane-d16 is primarily used in NMR spectroscopy , its most significant results are likely to be observed in this context rather than at a molecular or cellular level.
Action Environment
The action of Heptane-d16 can be influenced by environmental factors. For instance, its vapor pressure is 40 mmHg at 20 °C , and it has an autoignition temperature of 595 °F . These properties suggest that the compound’s stability and efficacy could be affected by changes in temperature and pressure.
准备方法
Synthetic Routes and Reaction Conditions: Heptane-d16 is typically synthesized through the catalytic exchange of hydrogen atoms in heptane with deuterium atoms. This process involves the use of deuterium gas (D2) and a suitable catalyst, such as platinum or palladium, under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of heptane-d16 involves the continuous flow of heptane and deuterium gas over a catalyst bed. The reaction conditions are carefully controlled to ensure maximum deuterium incorporation. The product is then purified through distillation to obtain high-purity heptane-d16 .
化学反应分析
Types of Reactions: Heptane-d16 undergoes various chemical reactions, including:
Oxidation: Heptane-d16 can be oxidized to form deuterated alcohols, ketones, and carboxylic acids.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: Heptane-d16 can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Deuterated alcohols, ketones, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides.
相似化合物的比较
Hexane-d14: A fully deuterated form of hexane.
Cyclohexane-d12: A fully deuterated form of cyclohexane.
Pentane-d12: A fully deuterated form of pentane.
Comparison: Heptane-d16 is unique among these compounds due to its longer carbon chain, which provides different physical and chemical properties. For example, heptane-d16 has a higher boiling point compared to hexane-d14 and pentane-d12, making it suitable for different applications. Additionally, the linear structure of heptane-d16 differs from the cyclic structure of cyclohexane-d12, leading to distinct behaviors in chemical reactions and solvent properties .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecadeuterioheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNFDUFMRHMDMM-NEBSKJCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335328 | |
| Record name | Heptane-d16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33838-52-7 | |
| Record name | Heptane-d16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33838-52-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of heptane-d16 in the study of reverse micelles containing supercooled water?
A: Heptane-d16, a deuterated form of heptane, serves as the continuous oil phase in the ternary microemulsion system studied in the research paper []. The microemulsion consists of D2O (heavy water), AOT (bis(2-ethylhexyl) sulfosuccinate), and either toluene-d8 or heptane-d16. The choice of deuterated solvents like heptane-d16 is crucial for neutron scattering studies. These solvents provide contrast in neutron scattering experiments, allowing researchers to differentiate between the different components of the microemulsion and investigate the structure and dynamics of the system, particularly the water core of the reverse micelles [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

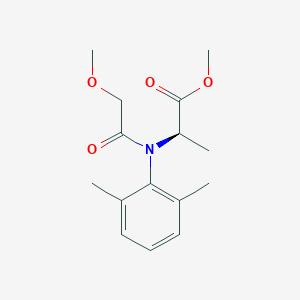
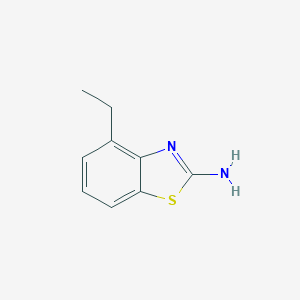
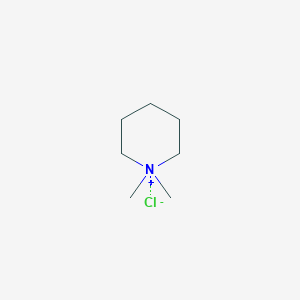
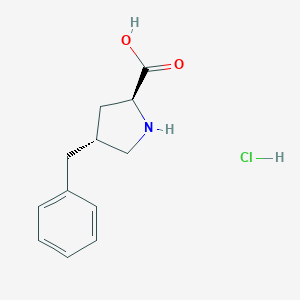
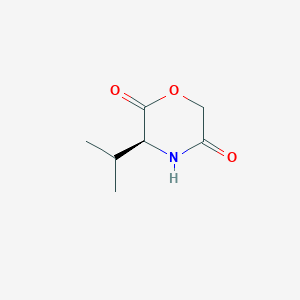
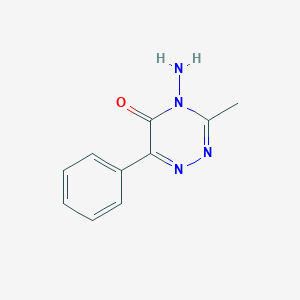
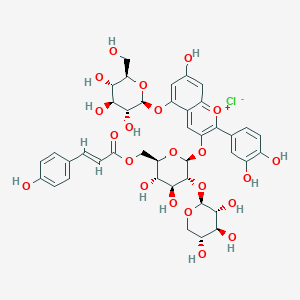
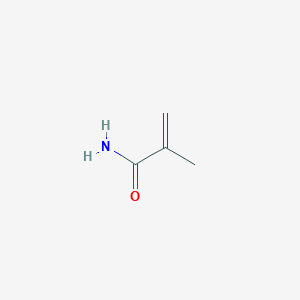
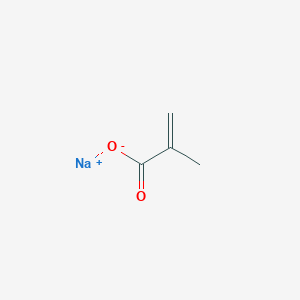
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)

